N-Despropyl Propafenone Hydrochloride

Description

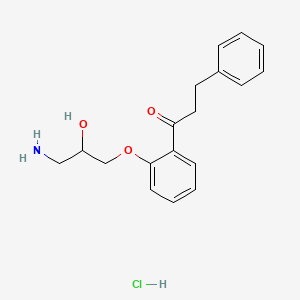

N-Despropyl Propafenone Hydrochloride (CAS: 1188263-52-6) is a major metabolite of the antiarrhythmic drug Propafenone Hydrochloride. Its molecular formula is C₁₈H₂₂ClNO₃, with a molecular weight of 335.83 g/mol . Structurally, it differs from the parent compound by the absence of a propyl group (-CH₂CH₂CH₃) at the nitrogen atom, altering its pharmacokinetic and pharmacodynamic properties. This metabolite is formed via hepatic metabolism involving CYP3A4 and CYP1A2 enzymes, in contrast to the primary metabolite 5-hydroxypropafenone, which is generated via CYP2D6 .

Properties

IUPAC Name |

1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;/h1-9,15,20H,10-13,19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHPAIZGMQFXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-52-6 | |

| Record name | 1-Propanone, 1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Depropylation of Propafenone Hydrochloride

The most direct route to N-despropyl propafenone hydrochloride involves the selective removal of the N-propyl group from propafenone. While no explicit synthesis protocols are detailed in the provided sources, the reaction can be inferred from analogous dealkylation processes:

-

Acid-catalyzed cleavage : Treatment of propafenone with concentrated hydrochloric acid under reflux conditions may cleave the N-propyl bond.

-

Oxidative dealkylation : Use of oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral media to break the C–N bond.

Challenges :

Condensation-Amination Approach

A patent describing propafenone synthesis (CN104262178A) provides insights into scalable methods. While the patent focuses on propafenone, modifications to the amination step could yield N-despropyl derivatives:

-

Intermediate synthesis :

-

Amination :

Optimization parameters :

| Parameter | Value/condition | Impact on yield |

|---|---|---|

| Catalyst loading | 0.5–1% TBAB | ↑ Reaction rate |

| Temperature | 60–80°C | ↓ Byproduct formation |

| Solvent | Methanol-water (3:1) | ↑ Solubility of intermediates |

Analytical Validation of Synthesis Products

The HPLC method developed by Afshar and Rouini (2004) enables simultaneous quantification of propafenone, 5-OH-propafenone, and N-despropylpropafenone. Key validation metrics include:

Chromatographic conditions :

-

Column : Tracer Excel C₁₈ (25 cm × 0.46 cm, 5 µm)

-

Mobile phase : Acetonitrile-phosphate buffer (pH 2.5) gradient

-

Detection : UV at 210 nm

Performance characteristics for N-despropylpropafenone :

| Parameter | Value |

|---|---|

| Linearity range | 10–750 ng/mL |

| Limit of quantification | 10 ng/mL |

| Recovery | 87.1% ± 14.1% |

| Between-day precision | RSD ≤14.1% |

This method confirms the identity and purity of synthesized this compound, distinguishing it from hydroxylated metabolites .

Chemical Reactions Analysis

Types of Reactions

N-Despropyl Propafenone Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

N-Despropyl Propafenone Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Propafenone and its metabolites.

Biology: Studied for its effects on sodium channels in cardiac cells.

Medicine: Investigated for its potential therapeutic effects in treating cardiac arrhythmias.

Industry: Used in the development of new antiarrhythmic drugs and formulations

Mechanism of Action

N-Despropyl Propafenone Hydrochloride exerts its effects by blocking sodium channels in cardiac cells. This action reduces the excitability of the cardiac muscle, thereby stabilizing the cardiac rhythm. The compound is more selective for cells with a high rate of activity, making it effective in treating arrhythmias .

Comparison with Similar Compounds

Propafenone Hydrochloride

- Structure: Parent compound with a propyl group attached to the nitrogen atom (C₂₁H₂₇NO₃·HCl; MW: 377.91 g/mol).

- Pharmacokinetics: Bioavailability: 40–50% (dose-dependent due to saturable first-pass metabolism) . Half-life: 2.5–17 hours (shorter in CYP2D6 extensive metabolizers, longer in poor metabolizers) . Metabolites: 5-hydroxypropafenone (active) and N-Despropyl Propafenone (minor activity) .

- Clinical Use : Class Ic antiarrhythmic with sodium-channel-blocking and weak beta-blocking effects, used for atrial and ventricular arrhythmias .

5-Hydroxy Propafenone Hydrochloride

- Structure: Hydroxylation at the 5-position of the aromatic ring (C₂₁H₂₈ClNO₄; MW: 393.91 g/mol) .

- Activity : Retains antiarrhythmic efficacy comparable to the parent drug, contributing significantly to therapeutic effects in CYP2D6 extensive metabolizers .

- Pharmacokinetics: Longer half-life than Propafenone, enhancing sustained activity .

4-Hydroxy Propafenone Hydrochloride

- Structure: Hydroxylation at the 4-position (C₂₁H₂₈ClNO₄; MW: 393.91 g/mol) .

- Role: Less studied but identified as a minor metabolite with uncertain clinical significance.

Deuterated Isotopologues (e.g., [²H₅]-Propafenone Hydrochloride)

Pharmacokinetic and Pharmacodynamic Differences

| Parameter | Propafenone HCl | N-Despropyl Propafenone HCl | 5-Hydroxy Propafenone HCl |

|---|---|---|---|

| Bioavailability | 40–50% (dose-dependent) | Not quantified (metabolite) | Comparable to parent |

| Half-life | 2.5–17 hours | Likely shorter | Extended (~10–20 hours) |

| Metabolic Pathway | CYP2D6 (primary) | CYP3A4/CYP1A2 | CYP2D6 |

| Antiarrhythmic Activity | Strong (Class Ic) | Weak (presumed) | Strong (active metabolite) |

| Therapeutic Role | First-line treatment | Inactive metabolite | Adjunctive activity |

Research Findings and Clinical Relevance

- N-Despropyl Propafenone: While structurally similar to Propafenone, its lack of the propyl group reduces membrane-stabilizing and sodium-channel-blocking effects, rendering it pharmacologically less active . Its formation is independent of CYP2D6, making it a relevant biomarker in patients with CYP2D6 polymorphisms or drug interactions affecting this enzyme .

- 5-Hydroxy Propafenone: Contributes to 60–70% of antiarrhythmic activity in CYP2D6 extensive metabolizers, with a plasma concentration ratio of 1:1 relative to the parent drug .

- Formulation Considerations: Propafenone’s short half-life necessitates extended-release formulations (e.g., mini-tablets in capsules) to maintain stable plasma levels .

Biological Activity

N-Despropyl Propafenone Hydrochloride is a derivative of propafenone, an antiarrhythmic agent that has garnered attention for its potential therapeutic applications beyond cardiac arrhythmias, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 1188263-52-6

- Molecular Formula : C19H24ClN3O3

This compound exhibits several pharmacological actions, primarily linked to its structural similarity to propafenone. The compound is known to:

- Inhibit Sodium Channels : Similar to propafenone, it blocks sodium channels, which is crucial for its antiarrhythmic properties.

- Induce Apoptosis : Recent studies suggest that N-Despropyl Propafenone may induce apoptosis in cancer cells through mitochondrial pathways, affecting the expression of proteins such as Bcl-xL and Bcl-2 .

Anticancer Potential

Recent research has highlighted the anticancer properties of propafenone and its derivatives. A notable study demonstrated that propafenone could significantly inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells:

- Apoptosis Induction : The compound induced apoptosis in ESCC cells in a dose-dependent manner, evidenced by increased levels of cleaved caspase-3 and reduced mitochondrial membrane potential .

- Tumor Xenograft Studies : In vivo studies showed that propafenone suppressed tumor growth in nude mice models without causing significant toxicity to normal tissues .

Cardiovascular Effects

As an antiarrhythmic agent, this compound maintains its role in managing ventricular arrhythmias. Its effects include:

- Negative Inotropic Effects : The compound can lead to decreased cardiac contractility, which is crucial for patients with specific arrhythmias but may pose risks in others .

Comparative Data Table

| Property | This compound | Propafenone |

|---|---|---|

| CAS Number | 1188263-52-6 | 3200-40-4 |

| Mechanism of Action | Sodium channel blockade, apoptosis | Sodium channel blockade |

| Primary Use | Potential anticancer agent | Antiarrhythmic |

| Toxicity Profile | Low toxicity in normal tissues | Agranulocytosis risk |

| Research Findings | Induces apoptosis in ESCC | Effective in ventricular arrhythmias |

Case Studies and Research Findings

- Esophageal Cancer Study :

- Cardiac Safety Profile :

Q & A

Q. What analytical methods are recommended for identifying and quantifying N-Despropyl Propafenone Hydrochloride in pharmaceutical formulations?

this compound (C₁₈H₂₂ClNO₃, MW 335.83) is a key impurity/metabolite of Propafenone Hydrochloride. To quantify it:

- HPLC-UV : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at 1.0 mL/min. Detection at 220 nm provides resolution between Propafenone and its impurities .

- Validation : Include linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) per ICH guidelines. Reference standards (e.g., PA 16 0551000) should be sourced from certified suppliers .

- Sample Preparation : Sonicate formulations in methanol, filter (0.45 µm), and dilute to avoid matrix interference .

Q. How does this compound differ structurally from Propafenone Hydrochloride?

this compound lacks the propyl group on the amino side chain compared to Propafenone Hydrochloride (C₂₁H₂₇NO₃·HCl, MW 377.92). This structural difference reduces its molecular weight by 42.09 g/mol and alters chromatographic retention times . SMILES notation: Cl.CCCNCC(O)COc1ccccc1C(=O)CCc2ccccc2 .

Q. What are the critical parameters for validating impurity profiling methods involving this compound?

- Specificity : Resolve peaks from co-eluting impurities (e.g., 4-Hydroxy Propafenone) using gradient elution.

- Limit of Quantification (LOQ) : ≤ 0.05% of the active pharmaceutical ingredient (API) concentration.

- Stability-Indicating Properties : Stress samples (acid/base hydrolysis, oxidation) must show no interference .

Advanced Research Questions

Q. How can chiral separation techniques be applied to study the enantiomeric behavior of this compound?

Propafenone is a racemic mixture, and its metabolites may retain stereochemical properties. For N-Despropyl:

- Chiral HPLC : Use a Chiralpak AD-H column (250 × 4.6 mm) with n-hexane:ethanol:diethylamine (80:20:0.1 v/v) at 1.0 mL/min. Monitor enantiomer ratios (S/R) to assess metabolic pathways .

- Pharmacokinetic Modeling : Incorporate enantiomer-specific clearance rates (e.g., CYP2D6-mediated 5-hydroxylation) to predict metabolite accumulation .

Q. What experimental design strategies optimize formulations to minimize this compound formation during storage?

- Central Composite Design (CCD) : Vary excipient ratios (e.g., HPMC and lactose) to study their impact on impurity levels. Use cumulative release rate as a response variable .

- Accelerated Stability Studies : Store formulations at 40°C/75% RH for 6 months. Quantify impurities via validated HPLC to identify degradation pathways .

Q. How do metabolic studies resolve contradictions in the pharmacokinetic profiles of this compound?

Discrepancies in half-life or bioavailability may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.